molecular formula C23H19F2NO4 B2801317 4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one CAS No. 733795-65-8

4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one

Cat. No. B2801317
CAS RN: 733795-65-8
M. Wt: 411.405
InChI Key: OPNORQSYCXUKRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in the development of new drugs. This compound belongs to the class of azetidin-2-one derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Scientific Research Applications

Antitumor Applications

Research has explored the potential of 4-(3,4-dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one and related compounds in antitumor applications. These compounds have shown promise as antiproliferative agents targeting tubulin. Studies found that certain derivatives in this class can inhibit the polymerization of isolated tubulin in vitro and disrupt the microtubular structure in breast cancer cells, leading to cell arrest and apoptosis. One specific compound, with significant potential for clinical development, displayed minimal cytotoxicity and interacted at the colchicine-binding site on β-tubulin, indicating a promising avenue for cancer therapy (Greene et al., 2016).

Structural Studies and Synthesis

Various studies have focused on the synthesis and structural analysis of azetidin-2-ones, including the target compound. These efforts have elucidated the significance of specific substituents and configurations in enhancing the compounds' biological activities. For instance, the torsional angle between certain rings in the compound's structure and the trans configuration of certain groups have been identified as crucial for potent antiproliferative activity. These insights are fundamental for designing more effective derivatives for therapeutic applications (Twamley et al., 2020).

Biological Activities

A range of biological activities has been associated with 4-(3,4-dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one and its analogs. These include antimicrobial, antifungal, and antitubercular properties. Specific derivatives have been synthesized and tested against various microbial strains, with some showing comparable or superior activity to standard drugs used for these purposes. This indicates the potential for these compounds in treating infectious diseases (Ilango & Arunkumar, 2011).

Cosmetic and Pharmaceutical Applications

Some derivatives of the compound have been investigated for their potential in cosmetic applications, particularly as whitening agents. They have shown tyrosinase-inhibiting activity, which is significant for melanin synthesis inhibition, a key factor in skin lightening products. The non-toxic nature of these compounds at certain concentrations further adds to their viability in cosmetic formulations (Tanimoto et al., 2006).

properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F2NO4/c1-28-19-13-12-15(14-20(19)29-2)21-23(24,25)22(27)26(21)17-10-6-7-11-18(17)30-16-8-4-3-5-9-16/h3-14,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNORQSYCXUKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3OC4=CC=CC=C4)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one

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